molecular formula C19H22N4O4 B2583206 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea CAS No. 2034223-80-6

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Cat. No.: B2583206
CAS No.: 2034223-80-6
M. Wt: 370.409
InChI Key: LCGMNLMHZSRCJD-SHTZXODSSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a pyrazine ring, and a cyclohexyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Cyclohexyl Urea Formation: The cyclohexylamine is reacted with an isocyanate to form the cyclohexyl urea structure.

    Pyrazine Ring Introduction: The pyrazine ring is introduced through a nucleophilic substitution reaction involving a suitable pyrazine derivative and the cyclohexyl urea intermediate.

    Final Coupling: The benzodioxole moiety is coupled with the cyclohexyl urea-pyrazine intermediate under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways. The benzodioxole and pyrazine moieties may interact with enzymes or receptors, modulating their activity. The cyclohexyl urea structure could facilitate binding to specific proteins, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(cyclohexyl)urea
  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yl)urea

Uniqueness

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzodioxole and pyrazine rings, along with the cyclohexyl urea structure, distinguishes it from other similar compounds and may result in unique interactions and applications in various fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-19(22-10-13-1-6-16-17(9-13)26-12-25-16)23-14-2-4-15(5-3-14)27-18-11-20-7-8-21-18/h1,6-9,11,14-15H,2-5,10,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGMNLMHZSRCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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